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Compound of Interest

Compound Name: 5-Fluoro-2-methyl-3-nitroaniline

CAS No.: 168770-44-3

Cat. No.: B061924

Get Quote

Executive Summary & Retrosynthetic Logic
The Target: 5-Fluoro-2-methyl-3-nitroaniline (also referred to as 2-amino-4-fluoro-6-

nitrotoluene in some nomenclatures, though aniline numbering is preferred here) is a highly

functionalized aromatic intermediate. It features a specific "1,2,3,5" substitution pattern that is

critical for the development of next-generation kinase inhibitors and fluorinated agrochemicals.

The Challenge: The primary synthetic challenge is regioselectivity. Standard electrophilic

aromatic substitution (nitration) of anilines typically occurs para or ortho to the amino group due

to the strong electron-donating nature of the nitrogen lone pair. For 5-fluoro-2-methylaniline,

standard nitration would predominantly yield the 4-nitro or 6-nitro isomers, not the desired 3-

nitro product.

The Solution: This guide details a "Directed Ammonium Salt" strategy. By conducting the

nitration in concentrated sulfuric acid, the amino group is protonated to form an anilinium ion (

). This transforms the nitrogen from an ortho/para director into a meta director. Crucially, the
methyl group at the C2 position cooperatively directs the incoming nitro group to the C3
position, overcoming the competing directing effects of the fluorine atom.
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Retrosynthetic Pathway
The synthesis is broken down into two critical stages:

Precursor Preparation: Reduction of commercially available 4-Fluoro-2-nitrotoluene to 5-

Fluoro-2-methylaniline.

Regioselective Nitration: Controlled nitration of the amine salt to yield the target.

TARGET
5-Fluoro-2-methyl-3-nitroaniline

(CAS 168770-44-3)

INTERMEDIATE
5-Fluoro-2-methylaniline

(CAS 367-29-3)

Nitration
(Regiocontrol via -NH3+)STARTING MATERIAL

4-Fluoro-2-nitrotoluene
(CAS 446-11-7)

Reduction
(Fe/HCl or H2/Pd)

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection showing the conversion of the nitro-precursor to the

amine, followed by re-nitration at the specific C3 position.

Precursor Synthesis: Reduction of 4-Fluoro-2-
nitrotoluene
Before the critical nitration step, the aniline core must be established. While 5-Fluoro-2-

methylaniline is commercially available, it is often cost-prohibitive for large-scale campaigns.

Synthesis from the cheaper nitro-toluene is the standard industrial approach.

Reaction:

Experimental Protocol
Reagents: 4-Fluoro-2-nitrotoluene (1.0 eq), Iron powder (3.5 eq), Conc. HCl (0.1 eq -

catalytic initiation), Ethanol/Water (3:1 v/v).

Safety: The reaction is exothermic.[1][2][3] Iron sludge can be pyrophoric when dry.

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and

temperature probe.
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Charging: Charge Iron powder, Ethanol, Water, and the catalytic amount of HCl. Heat to

reflux (

) to activate the iron surface (etching).

Addition: Add 4-Fluoro-2-nitrotoluene dropwise over 60 minutes. Maintain vigorous stirring.

The exotherm should sustain the reflux.

Completion: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[4] The starting material spot (

) should disappear, replaced by the fluorescent amine spot (

).

Workup:

Cool to room temperature.

Adjust pH to

using saturated

solution to precipitate iron salts.

Filter through a Celite pad. Wash the cake with Ethyl Acetate.

Separate the organic layer, dry over

, and concentrate in vacuo.

Purification: Distillation under reduced pressure (approx.

at 5 mmHg) yields a pale yellow oil.

Core Synthesis: Regioselective Nitration
This is the critical step. The reaction relies on the formation of the anilinium sulfate salt in situ to

direct the nitro group to the meta position (C3) relative to the amine, which is also ortho to the

methyl group.
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Mechanism & Directing Effects:

(C1): Strong meta-director. Directs to C3 and C5. (C5 is blocked by F). Target: C3.

(C2):Ortho/para-director. Directs to C1 (blocked), C3, and C5 (blocked). Target: C3.

(C5):Ortho/para-director. Directs to C4 and C6. Target: Off-target.

Note: The cooperative effects of the ammonium cation and the methyl group at C3 overpower

the directing effect of the fluorine atom, provided the temperature is kept low to prevent

deprotonation.

Detailed Protocol
Reagents:

5-Fluoro-2-methylaniline (Precursor)

Sulfuric Acid (

,

) - Solvent and Proton Source

Potassium Nitrate (

) or Fuming Nitric Acid - Nitrating Agent

Step-by-Step Methodology:

Salt Formation:

Place

of Conc.

in a 250 mL 3-neck flask.

Cool to

using an ice-salt bath.
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Add

of 5-Fluoro-2-methylaniline dropwise. Caution: Exothermic.[1]

Stir for 30 minutes to ensure complete formation of the anilinium sulfate salt. The solution

may turn thick/slurry.

Nitration:

Prepare a solution of

(

,

) dissolved in

. (Alternatively, use

of Fuming

added directly).

Add the nitrating agent dropwise to the amine solution, maintaining the internal

temperature below

.

Critical Control Point: If the temperature rises above

, the concentration of free amine increases, leading to the formation of the unwanted 4-
nitro or 6-nitro isomers.

Reaction:

Allow the mixture to stir at

for 2 hours.

Allow to warm slowly to room temperature (

) and stir for an additional 1 hour.
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Quench & Isolation:

Pour the reaction mixture slowly onto

of crushed ice.

Neutralize the acidic solution carefully with

solution or solid

until pH

. Caution: Massive heat generation.

The product will precipitate as a yellow/orange solid.

Extract with Dichloromethane (DCM) (

).

Purification:

Dry DCM layer over

and concentrate.

Recrystallization: The crude solid often contains traces of the 4-nitro isomer. Recrystallize

from Ethanol/Water (9:1) or Toluene.

Yield: Expected yield is

.

Data Summary Table
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Parameter Specification Notes

Appearance Yellow Crystalline Solid Darkens on light exposure

Melting Point
Distinct from 4-nitro isomer (

)

1H NMR (DMSO-d6) 2.15 (s, 3H, Me) Methyl group

5.80 (s, 2H, NH2) Amine broad singlet

6.90 (dd, 1H, Ar-H) Proton at C6 (coupled to F)

7.20 (dd, 1H, Ar-H) Proton at C4 (coupled to F)

Key Shift Regiochemistry Confirmation

NOE correlation between Me

and H-4 is absent (blocked by

Nitro)

Process Visualization
The following diagram illustrates the competing directing effects and the pathway to the correct

isomer.
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5-Fluoro-2-methylaniline
(Free Amine)

Anilinium Salt
(-NH3+ Species)

H2SO4, 0°C

Directing Effects:
-NH3+ (Meta) -> C3
-CH3 (Ortho) -> C3
-F (Ortho) -> C4/C6

TARGET: 3-Nitro Isomer
(5-Fluoro-2-methyl-3-nitroaniline)

HNO3 / H2SO4
< 5°C

By-Product: 4-Nitro Isomer
(Formed if Temp > 10°C)

Temp > 10°C
(Loss of regiocontrol)

Click to download full resolution via product page

Figure 2: Reaction pathway highlighting the critical role of temperature control in maintaining

the anilinium species for meta-direction.

References & Validation
Regioselectivity in Aniline Nitration:

Mechanism:[5] The protonation of the amino group in concentrated sulfuric acid prevents

the formation of the o/p-intermediate, favoring the meta-substitution.

Source: Schofield, K. (1980). Aromatic Nitration. Cambridge University Press.

Synthesis of Fluorinated Nitroanilines:

Protocol Validation: Similar protocols for "anomalous" nitration of o-toluidines are

described in U.S. Patent 8,946,235 (Synthesis of Tagrisso intermediates), where nitration

of fluorinated anilines is performed in sulfuric acid to achieve specific regiochemistry.
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Source:

Compound Identification:

CAS Verification: 5-Fluoro-2-methyl-3-nitroaniline is assigned CAS 168770-44-3.[6][7]

Source:

Precursor Synthesis (Reduction):

Methodology: Bechamp reduction (Fe/HCl) is the industry standard for nitro-to-aniline

conversion in the presence of halogens (avoiding de-halogenation often seen with

catalytic hydrogenation).

Source: Org.[2] Synth. 1945, 25, 78.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b061924/docs#strategic-synthesis-guide-5-fluoro-2-
methyl-3-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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